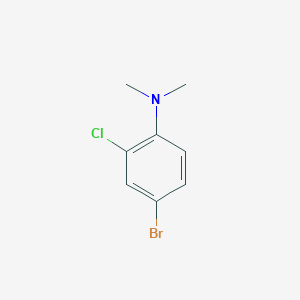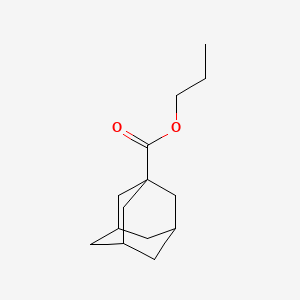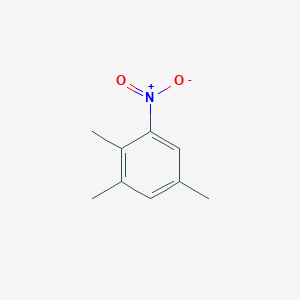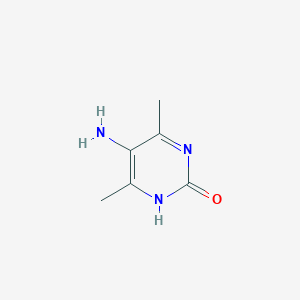
3,4-Dibromochroman-2-one
Descripción general
Descripción
“3,4-Dibromochroman-2-one” is a chemical compound with the CAS Number: 42974-18-5. It has a molecular weight of 305.95 and is typically a white to yellow solid . It is used in research and development .
Molecular Structure Analysis
The molecular formula of “3,4-Dibromochroman-2-one” is C9H6Br2O2 . The exact structure is not provided in the search results.
Physical And Chemical Properties Analysis
“3,4-Dibromochroman-2-one” is a white to yellow solid . Its molecular weight is 305.95 . Other physical and chemical properties are not specified in the search results.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Drug Discovery
- 3,4-Dibromochroman-2-one is a chroman-4-one derivative, a notable class in heterocyclic chemistry and drug discovery. These compounds serve as important intermediates and building blocks in organic synthesis and drug design, with a variety of structural categories including benzylidene-4-chromanones and isoflavanones (Emami & Ghanbarimasir, 2015).
Crystallography and Conformational Analysis
- Researchers have used derivatives of 3,4-Dibromochroman-2-one to understand crystal structures and conformational changes. In a study, X-ray crystallography, computational analysis, and spectroscopic studies provided insights into the role of substitutions in stabilizing three-dimensional structures (Salam et al., 2021).
Synthesis of Bioactive Compounds
- The compound is used in the synthesis of bioactive derivatives. For example, a study focused on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are significant intermediates with therapeutic and pharmacological properties (Kęciek et al., 2020).
Electrochromic Materials
- Novel electrochromic materials have been synthesized using 3,4-Dibromochroman-2-one derivatives. These materials have applications in display technologies and energy-efficient windows (Carbas, 2017).
Fluorescent Dyes and Molecular Sensors
- Derivatives of 3,4-Dibromochroman-2-one are used in developing fluorescent dyes and molecular sensors. The dyes respond to solvent changes and can be modified for various applications, including biological imaging (Klymchenko et al., 2003).
Organic Synthesis
- The compound is also instrumental in organic synthesis. For instance, its derivatives are used in diastereoselective enzymatic synthesis, forming the core of various new compounds (Liu et al., 2011).
Safety And Hazards
Safety information for “3,4-Dibromochroman-2-one” includes various precautionary statements. These include recommendations to avoid contact with air and water, to handle under inert gas, to protect from moisture, and to keep cool . A detailed safety data sheet would provide more comprehensive information .
Propiedades
IUPAC Name |
3,4-dibromo-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKAAETZDLJFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C(=O)O2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480932 | |
| Record name | 2H-1-Benzopyran-2-one, 3,4-dibromo-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromochroman-2-one | |
CAS RN |
42974-18-5 | |
| Record name | 2H-1-Benzopyran-2-one, 3,4-dibromo-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)





![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)

